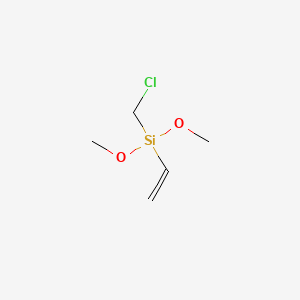
Vinyl(chloromethyl)dimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinyl(chloromethyl)dimethoxysilane is an organosilicon compound with the chemical formula C5H11ClO2Si. It is a colorless or yellowish liquid that is soluble in many organic solvents. This compound is stable at room temperature and pressure but can decompose at high temperatures .
準備方法
Vinyl(chloromethyl)dimethoxysilane can be synthesized through a chloromethylation process. This involves reacting methyl chloride with thionyl chloride to generate methyl chloride sulfate, which is then reacted with silanol to form this compound . Industrial production methods typically follow similar synthetic routes, ensuring the compound is produced with high purity and yield.
化学反応の分析
Vinyl(chloromethyl)dimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chloromethyl group.
Hydrolysis: In the presence of moisture, it slowly hydrolyzes to form silanols.
Polymerization: It can participate in polymerization reactions to form organosilicon polymers.
Common reagents used in these reactions include water, alcohols, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Vinyl(chloromethyl)dimethoxysilane has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of vinyl(chloromethyl)dimethoxysilane involves its ability to form stable silicon-oxygen bonds. This allows it to act as a coupling agent, improving the adhesion between different materials. The molecular targets and pathways involved include the formation of siloxane bonds, which enhance the mechanical and chemical properties of the materials it is applied to .
類似化合物との比較
Vinyl(chloromethyl)dimethoxysilane can be compared with other organosilicon compounds such as dimethoxymethylvinylsilane and vinyltrimethoxysilane. While all these compounds share similar properties, this compound is unique due to its chloromethyl group, which provides additional reactivity and versatility in chemical reactions .
Similar compounds include:
- Dimethoxymethylvinylsilane
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
These compounds are used in similar applications but differ in their specific chemical properties and reactivity.
生物活性
Vinyl(chloromethyl)dimethoxysilane (VCMDS) is a silane compound that has garnered attention in various fields, particularly in materials science and biological applications. This article provides a detailed overview of its biological activity, synthesis, properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C5H12ClO2Si and features a vinyl group, chloromethyl group, and two methoxy groups attached to a silicon atom. The presence of these functional groups contributes to its reactivity and versatility in various chemical processes.
Synthesis
VCMDS can be synthesized through several methods, often involving the reaction of chloromethylsiloxanes with vinyl-containing reagents. For example, one study reported the synthesis of vinyl-terminated silanes through hydrosilylation reactions which enhance their utility in forming siloxane networks .
Antimicrobial Properties
Research indicates that VCMDS exhibits antimicrobial activity. A study explored its efficacy against various bacterial strains, revealing that it possesses significant antibacterial properties. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of VCMDS. In vitro studies on human cell lines demonstrated that while VCMDS can inhibit cell growth at higher concentrations, it also shows potential as a therapeutic agent due to its selective toxicity towards cancerous cells compared to normal cells .
Case Studies
- Study on Antifungal Activity : A recent investigation focused on the antifungal properties of VCMDS, where it was tested against Candida species. Results indicated that VCMDS inhibited fungal growth effectively, suggesting its potential application in antifungal treatments .
- Biocompatibility Assessments : In another case study involving biocompatibility tests with human dermal fibroblasts, VCMDS showed promising results with minimal cytotoxic effects at low concentrations, indicating its suitability for biomedical applications such as coatings for medical devices .
Coatings and Sealants
VCMDS is frequently used in the formulation of coatings and sealants due to its ability to enhance adhesion and durability. Its silane functionality allows for strong bonding with various substrates, making it valuable in construction and automotive industries.
Drug Delivery Systems
The compound's unique properties have led to exploration in drug delivery systems where it can be utilized to modify surfaces for improved drug release profiles. Its ability to form stable siloxane networks makes it an attractive candidate for encapsulating therapeutic agents .
Summary of Research Findings
特性
IUPAC Name |
chloromethyl-ethenyl-dimethoxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2Si/c1-4-9(5-6,7-2)8-3/h4H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXDSXZCJKNANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCl)(C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













